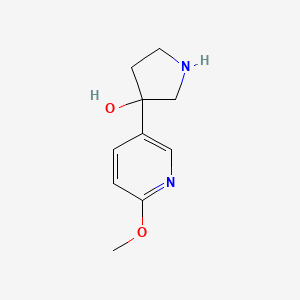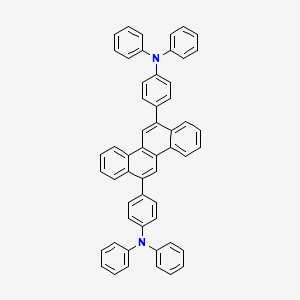
4,4'-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline): is a compound that belongs to the family of chrysene derivatives. It is characterized by the presence of a chrysene core moiety and diphenylaniline groups. This compound is known for its electroluminescent properties, making it a valuable material in the field of organic electronics, particularly in the development of light-emitting devices .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) typically involves the reaction of chrysene derivatives with diphenylaniline under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions. The reaction conditions often involve the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
作用機序
The mechanism of action of 4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) in electroluminescent devices involves the excitation of electrons to higher energy states upon application of an electric field. The excited electrons then return to their ground state, emitting light in the process. The molecular targets include the electronic states of the chrysene core and the diphenylaniline groups, which facilitate efficient light emission .
類似化合物との比較
12-(4-(Diphenylamino)phenyl)-N,N-Diphenylchrysen-6-amine (TPA-C-DPA): Another chrysene derivative with similar electroluminescent properties.
4,4’-(Cyclohexane-1,1-diyl)bis(N,N-di-p-tolylaniline): A structurally related compound with different electronic properties.
Uniqueness: 4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) is unique due to its specific combination of chrysene and diphenylaniline moieties, which provide it with distinct electroluminescent properties. This makes it particularly valuable in the development of high-efficiency OLEDs and other light-emitting devices .
特性
分子式 |
C54H38N2 |
|---|---|
分子量 |
714.9 g/mol |
IUPAC名 |
N,N-diphenyl-4-[12-[4-(N-phenylanilino)phenyl]chrysen-6-yl]aniline |
InChI |
InChI=1S/C54H38N2/c1-5-17-41(18-6-1)55(42-19-7-2-8-20-42)45-33-29-39(30-34-45)51-37-53-50-28-16-14-26-48(50)52(38-54(53)49-27-15-13-25-47(49)51)40-31-35-46(36-32-40)56(43-21-9-3-10-22-43)44-23-11-4-12-24-44/h1-38H |
InChIキー |
ABEUYKFLMPMLPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C(C6=CC=CC=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C14 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


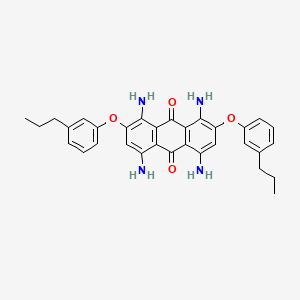
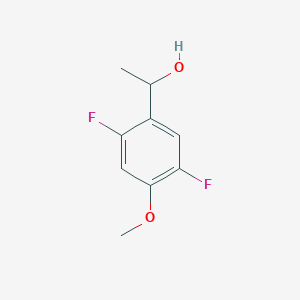
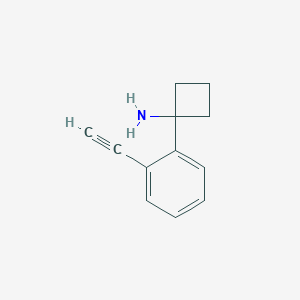
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)
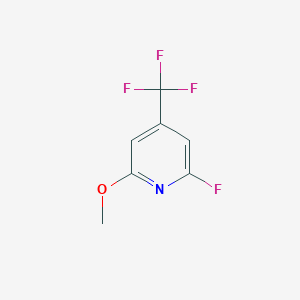
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
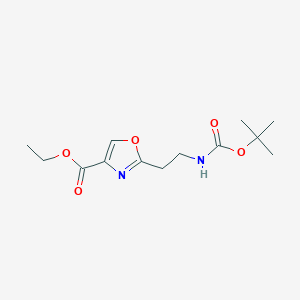
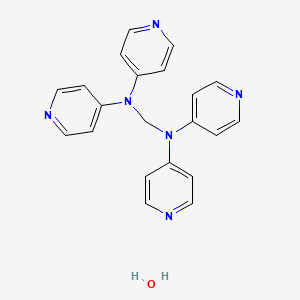
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)
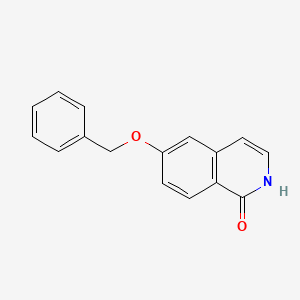
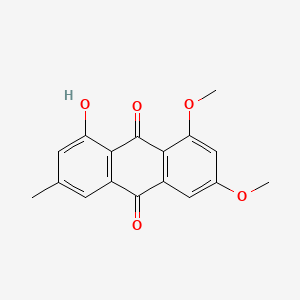

![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
